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Compound of Interest

Compound Name: Reckitt

CAS No.: 53056-01-2

Cat. No.: B14654531

Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals dealing with

microbial contamination, with a focus on organisms relevant to recent incidents in consumer

goods production.

Troubleshooting Guides
This section offers a systematic approach to identifying and resolving microbial contamination

events.

Issue: Presumptive Positive for Cronobacter sakazakii in
Powdered Product
Symptoms:

Atypical colonies on non-selective agar.

Positive result from a rapid screening method (e.g., PCR, ELISA).
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Out-of-specification result during routine microbial enumeration.

Troubleshooting Workflow:

Presumptive Positive Result for Cronobacter spp.

Quarantine Affected Batch & Production Line

Confirm Identification using ISO 22964 / FDA BAM Ch. 29

Initiate Root Cause Analysis (RCA)

If Confirmed

Intensify Environmental Monitoring in Production Zone Test Raw Materials from the Affected Batch

Clean & Sanitize Production Line

Validate Cleaning Effectiveness

Release Production Line Post-Validation
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Click to download full resolution via product page

Caption: Troubleshooting workflow for a presumptive Cronobacter positive.

Recommended Actions:

Isolate and Quarantine: Immediately place the affected product batch and associated

production line on hold to prevent further distribution.

Confirmation: Use a regulatory-recognized culture-based method for confirmation, such as

ISO 22964:2017 or the FDA's Bacteriological Analytical Manual (BAM) Chapter 29.[1][2][3]

This step is crucial as rapid screening methods can sometimes yield false positives.

Investigate the Source:

Environmental Monitoring:Cronobacter is well-adapted to survive in dry environments.[4]

[5][6] Increase the frequency and number of swabs taken from both food-contact and non-

food-contact surfaces in the production area, especially post-pasteurization and drying

steps.[5][7]

Raw Materials: Test raw materials, particularly heat-sensitive additives that are added late

in the process. Past incidents have linked contamination to third-party materials.[8]

Process Review: Audit the production process for any potential ingress points for

contamination post-kill step (e.g., pasteurization). Check for biofilm formation in

equipment.[7]

Remediation:

Thoroughly clean and sanitize the entire production line.

If a specific source (e.g., a raw material) is identified, disqualify the supplier and source a

new, validated material.[8]

Validation: After remediation, perform extensive testing of the production line surfaces to

ensure the contamination has been eradicated before resuming production.
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Issue: Detection of Pseudomonas species in a Water-
Based Product (Detergent, Cosmetic)
Symptoms:

Visible biofilm formation in tanks or pipework.

Phase separation, changes in viscosity, or unpleasant odor in the product.

Failure of preservative efficacy testing.

Positive result for Pseudomonas aeruginosa during quality control testing.

Troubleshooting Workflow:
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Pseudomonas spp. Detected in Product

Hold Affected Product

Investigate Water System (Source & Distribution) Test Aqueous Raw Materials Inspect Equipment for Biofilm

Flush & Sanitize System

Implement Enhanced Monitoring

System Cleared for Production
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Caption: Troubleshooting workflow for Pseudomonas contamination.

Recommended Actions:

Isolate Product: Hold any product manufactured using the potentially contaminated system.
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Investigate the Water System:Pseudomonas is commonly found in water and can form

biofilms in pipework and tanks.[9][10]

Test the source water and points of use throughout the distribution loop.

Look for dead legs, stagnant water, and areas where biofilm can accumulate.[11]

Equipment Inspection: Visually inspect tanks, mixers, and transfer lines for the presence of

slime layers (biofilms). Swab these areas for testing.

Remediation:

A simple flush may not be sufficient to remove biofilms.[12] A multi-step cleaning and

sanitization process is often required.

This may involve a pre-treatment to break down the biofilm, followed by a biocidal

treatment.[12]

For persistent contamination, consider treatments like ozone-assisted cleaning-in-place

(CIP).[13][14]

Prevention:

Ensure any new pipework undergoes a thorough pre-commissioning cleaning as per

BSRIA guidelines.[9][11]

Implement a routine water system monitoring and treatment plan, including regular biocide

dosing and testing.[9]

Frequently Asked Questions (FAQs)
Q1: What makes Cronobacter sakazakii a significant risk in powdered infant formula?

A1:Cronobacter sakazakii is an opportunistic pathogen that poses a severe risk to infants,

especially those who are premature or immunocompromised, and can cause life-threatening

conditions like meningitis and sepsis.[4][7][8] It is particularly hazardous in powdered infant

formula (PIF) because it is highly resistant to dry conditions and can survive in low-moisture

foods for extended periods, up to two years.[4][5][7] While the bacteria are susceptible to heat
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and should be eliminated during pasteurization, contamination often occurs post-processing

from the manufacturing environment or contaminated ingredients.[6][7]

Q2: What are the primary methods for detecting Cronobacter sakazakii? A2: There are two

main categories of detection methods:

Culture-Based Methods: These are the gold standard for confirmation. Key international

standards include ISO 22964:2017 and the U.S. FDA's Bacteriological Analytical Manual

(BAM) Chapter 29.[1][2][3] These methods involve a multi-step process of pre-enrichment,

selective enrichment, plating on chromogenic agar, and biochemical confirmation.[2][3]

Rapid Methods: These are used for screening and provide faster results. They include Real-

Time PCR (Polymerase Chain Reaction) and ELISA (Enzyme-Linked Immunosorbent

Assay).[4][6][15] A positive result from a rapid method should always be confirmed with a

culture-based method.[1]

Q3: Why is Pseudomonas aeruginosa a common contaminant in detergents and cosmetics?

A3:Pseudomonas aeruginosa is a ubiquitous bacterium found in soil and water.[9] It thrives in

high-moisture environments, making water-based products like liquid detergents, shampoos,

and creams susceptible to contamination.[10] It is an opportunistic pathogen and can cause

serious infections in individuals with weakened immune systems.[9] Furthermore, some strains

of P. aeruginosa can degrade or resist the preservatives commonly used in these products,

allowing them to proliferate if introduced during manufacturing.[10][16]

Q4: What is a biofilm and why is it a problem in production facilities? A4: A biofilm is a

community of microorganisms that attach to a surface and encase themselves in a protective

slimy layer.[11][12] This layer protects the bacteria from sanitizers and biocides, making them

difficult to remove.[12] Biofilms act as a persistent source of contamination for products that

come into contact with the affected surfaces.[13] Both Cronobacter and Pseudomonas are

known to form biofilms in manufacturing equipment.[7]

Q5: What is the first step my lab should take if we suspect a raw material is the source of

contamination? A5: The first step is to quarantine all batches of the suspect raw material and

any finished product made with it. Next, perform microbial testing on samples from the

quarantined raw material batches to confirm the presence and identity of the contaminant. If

confirmed, you must notify the supplier, disqualify the material, and initiate a thorough cleaning
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and sanitization of any equipment that came into contact with it. Past recalls have identified raw

materials from third-party suppliers as the root cause.[8]

Data Presentation
Table 1: Comparison of Standard Methods for Cronobacter sakazakii Detection

Feature ISO 22964:2017
FDA BAM Ch. 29 (2023
Update)

Scope
Food chain, animal feed,

environmental samples

Foods, with a focus on infant

formula

Pre-enrichment
Buffered Peptone Water

(BPW)

Buffered Peptone Water

(BPW)

Selective Enrichment
Cronobacter Selective Broth

(CSB)

Modified Lauryl Sulphate

Tryptose (mLST) broth with

vancomycin (for cultural

method)

Isolation Agar
Chromogenic Cronobacter

Isolation (CCI) Agar

Brilliance Enterobacter

sakazakii Agar (DFI

formulation) or other

chromogenic agars

Rapid Screening Option
Not specified in the main

workflow

Real-Time PCR (qPCR)

screening method is detailed

Confirmation Biochemical tests
Biochemical tests and colony

morphology

Sources:[1][2][3][17]

Experimental Protocols
Protocol 1: Detection of Cronobacter spp. (Based on ISO
22964:2017)

Non-selective Enrichment:
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Aseptically add a 10g sample to 90mL of pre-warmed Buffered Peptone Water (BPW).

Incubate at 37°C for 18 ± 2 hours.

Selective Enrichment:

Transfer 0.1mL of the BPW enrichment to 10mL of Cronobacter Selective Broth (CSB).[3]

Incubate at 41.5°C for 24 ± 2 hours.

Isolation:

Streak a loopful of the incubated CSB onto Chromogenic Cronobacter Isolation (CCI)

agar.[3]

Incubate at 41.5°C for 24 ± 2 hours.

Examine plates for typical colonies (e.g., blue-green to green).

Confirmation:

Select 1-5 typical colonies for purification on a non-selective agar like Tryptic Soy Agar

(TSA).

Perform biochemical tests (e.g., oxidase test) on the pure culture to confirm identity as

Cronobacter spp.[2]

Protocol 2: Detection of Pseudomonas aeruginosa in
Cosmetics (Based on ISO 22717)

Enrichment:

Prepare an initial 1:10 dilution of the product (1g or 1mL) in an appropriate neutralizing

broth (e.g., Eugon Broth). This step is critical to inactivate preservatives in the product.[10]

Incubate at 30-35°C for 20 to 72 hours.[18]

Isolation:
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Subculture from the enrichment broth onto the surface of Cetrimide Agar, which is

selective for P. aeruginosa.[18]

Incubate at 30-35°C for 18 to 72 hours.

Examine plates for colonies with characteristic morphology and pigmentation (pyocyanin

production can give a greenish color).

Confirmation:

Perform an oxidase test on suspect colonies (P. aeruginosa is oxidase-positive).

Further biochemical or molecular identification can be performed to confirm the species.

[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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